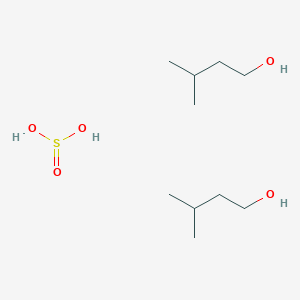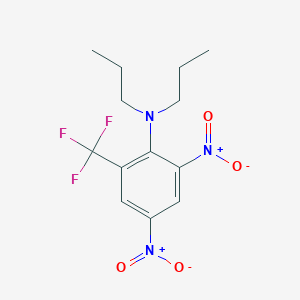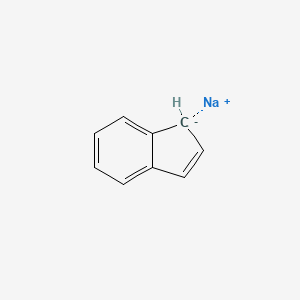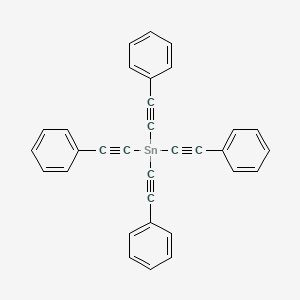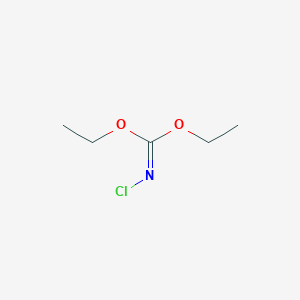
Diethyl chlorocarbonimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl chlorocarbonimidate is an organic compound with the chemical formula C₅H₁₀ClNO. It is a versatile reagent used in organic synthesis, particularly in the formation of carbamates and ureas. This compound is known for its reactivity and ability to introduce the chlorocarbonimidate functional group into various molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl chlorocarbonimidate can be synthesized through several methods. One common method involves the reaction of diethylamine with phosgene, followed by the addition of hydrogen chloride. The reaction is typically carried out under controlled conditions to ensure the safety and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors with precise temperature and pressure controls. The use of phosgene, a highly toxic and reactive gas, requires stringent safety measures and specialized equipment to prevent any hazardous incidents.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl chlorocarbonimidate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form carbamates and ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form diethylamine and carbon dioxide.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form carbamates.
Water: Hydrolysis occurs readily in aqueous environments.
Alcohols: Can react with alcohols to form esters.
Major Products Formed
Carbamates: Formed by the reaction with amines.
Ureas: Formed by the reaction with primary amines.
Esters: Formed by the reaction with alcohols.
Aplicaciones Científicas De Investigación
Diethyl chlorocarbonimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the chlorocarbonimidate group into molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of diethyl chlorocarbonimidate involves its reactivity with nucleophiles. The chlorocarbonimidate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows it to form stable carbamate and urea linkages, which are essential in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl carbonate: Used as a solvent and reagent in organic synthesis.
Diethyl azodicarboxylate: Employed in the Mitsunobu reaction and other organic transformations.
Diethyl malonate: Used as a building block in the synthesis of various organic compounds.
Uniqueness
Diethyl chlorocarbonimidate is unique due to its ability to introduce the chlorocarbonimidate functional group into molecules, which is not commonly found in other similar compounds. This unique reactivity makes it a valuable reagent in organic synthesis and various industrial applications.
Propiedades
Número CAS |
24770-45-4 |
|---|---|
Fórmula molecular |
C5H10ClNO2 |
Peso molecular |
151.59 g/mol |
Nombre IUPAC |
N-chloro-1,1-diethoxymethanimine |
InChI |
InChI=1S/C5H10ClNO2/c1-3-8-5(7-6)9-4-2/h3-4H2,1-2H3 |
Clave InChI |
ANTFPCQMKHRRTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=NCl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


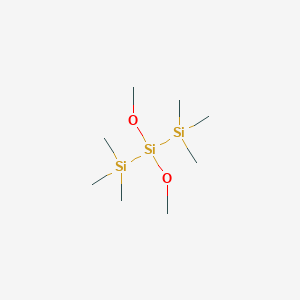

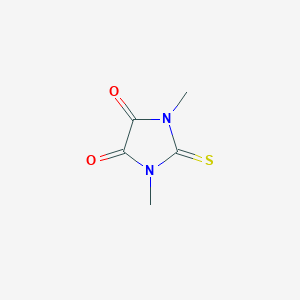
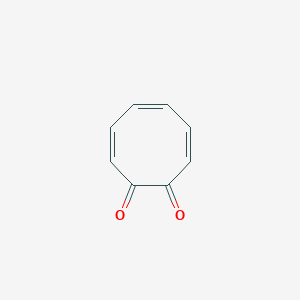
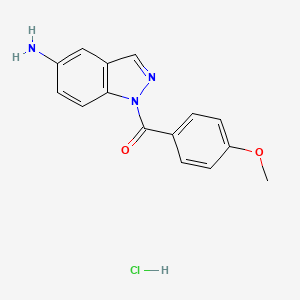
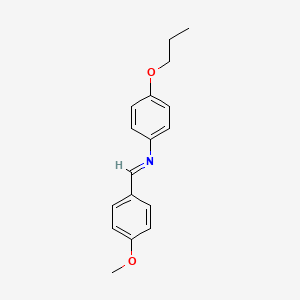
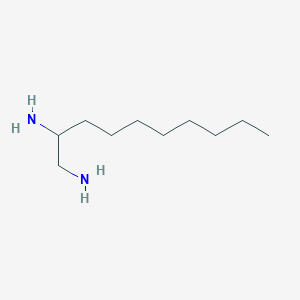
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
